molecular formula C10H11N5O B1355361 N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 69025-47-4

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1355361
CAS No.: 69025-47-4
M. Wt: 217.23 g/mol
InChI Key: HPACLZVFOIZIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of β-lactam Antibiotics

N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, a compound related to N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, has been utilized in the synthesis of β-lactam antibiotics. This process involves the presence of a Lewis acid and yields products with good diastereoselectivity, making it a key intermediate in antibiotic synthesis (Cainelli, Galletti, & Giacomini, 1998).

Anti-Plasmodial Activity

6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, chemically related to this compound, have shown potent in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. This suggests potential use in antimalarial therapies (Lourens et al., 2016).

Herbicide Impact on Plant Enzymes

Some s-triazine herbicides, which are structurally similar to this compound, have been shown to influence acid phosphatase and phosphodiesterase in corn roots. This research highlights the environmental and biological impacts of such compounds (Scarponi & Perucci, 1986).

Microbial Transformation of s-Triazines

The microbial transformation of s-triazine compounds, which include atrazine and simazine, has been studied. A specific microbial isolate, Rhodococcus corallinus, has been shown to possess hydrolase activity capable of transforming these compounds, demonstrating the potential for bioremediation (Mulbry, 1994).

Corticotropin-Releasing Factor Receptor-1 Antagonists

8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines, structurally related to this compound, have been developed as selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds have potential applications as anxiolytic or antidepressant drugs (Gilligan et al., 2009).

Sulfur Source Utilization by Bacteria

Bacteria capable of using the s-triazine herbicides prometryne and ametryne as sole sulfur sources for growth have been identified. This discovery furthers our understanding of microbial adaptation to environmental contaminants (Cook & Hütter, 1982).

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPACLZVFOIZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.